

# 5-Amino-2-fluorobenzamide: A Technical Guide for Drug Discovery Professionals

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## Compound of Interest

Compound Name: 5-Amino-2-fluorobenzamide

Cat. No.: B112718

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CAS Number: 518057-72-2

Molecular Formula:  $C_7H_7FN_2O$

Molecular Weight: 154.14 g/mol

## Abstract

**5-Amino-2-fluorobenzamide** is a substituted aromatic amide that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, including an ortho-fluorine atom and a meta-amino group on the benzamide scaffold, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of **5-Amino-2-fluorobenzamide**, with a focus on its emerging role as a ligand for the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). Detailed experimental protocols, comprehensive data tables, and illustrative diagrams are presented to support researchers and scientists in their drug discovery endeavors.

## Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of **5-Amino-2-fluorobenzamide** is essential for its effective use in research and development. The following tables summarize key physical and spectral data for the compound.

Table 1: Physicochemical Properties

Property	Value	Reference
Melting Point	138-142 °C	[Vendor Data]
Boiling Point	Not available	
Solubility	Soluble in DMSO and methanol	[Vendor Data]
pKa	Not available	
LogP	0.85 (Predicted)	

Table 2: Spectroscopic Data

Technique	Data
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> , 400 MHz)	δ 7.85 (br s, 1H), 7.49 (br s, 1H), 7.10 (dd, J=8.8, 4.8 Hz, 1H), 6.95 (dd, J=10.0, 2.8 Hz, 1H), 6.79 (ddd, J=8.8, 8.0, 2.8 Hz, 1H), 5.31 (s, 2H).
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> , 101 MHz)	δ 165.7, 153.8 (d, J=242.4 Hz), 148.8, 122.9 (d, J=11.1 Hz), 118.6 (d, J=24.2 Hz), 117.2 (d, J=8.1 Hz), 115.5 (d, J=3.0 Hz).
Mass Spectrometry (ESI+)	m/z 155.06 [M+H] <sup>+</sup>

## Synthesis of 5-Amino-2-fluorobenzamide

The synthesis of **5-Amino-2-fluorobenzamide** can be achieved through several synthetic routes. A common and reliable approach involves a two-step process starting from 2-fluoro-5-nitrobenzoic acid. This method includes the formation of the corresponding benzamide followed by the reduction of the nitro group.

## Experimental Protocol: Synthesis via Reduction of 2-Fluoro-5-nitrobenzamide

This protocol outlines a representative synthesis of **5-Amino-2-fluorobenzamide**.

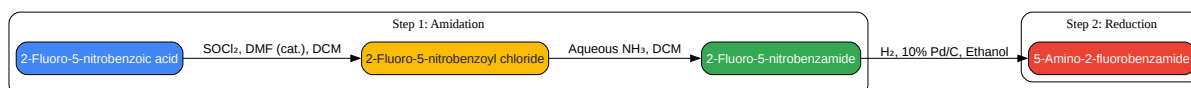
#### Step 1: Amidation of 2-Fluoro-5-nitrobenzoic acid

- Materials: 2-Fluoro-5-nitrobenzoic acid, thionyl chloride, dichloromethane (DCM), and aqueous ammonia.
- Procedure:
  - To a solution of 2-fluoro-5-nitrobenzoic acid (1.0 eq) in dry DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
  - Add a catalytic amount of dimethylformamide (DMF).
  - Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
  - Once the starting material is consumed, concentrate the mixture under reduced pressure to remove excess thionyl chloride and DCM.
  - Dissolve the resulting crude acid chloride in dry DCM and add it dropwise to a cooled (0 °C) solution of concentrated aqueous ammonia (excess).
  - Stir the mixture vigorously for 1-2 hours.
  - Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-fluoro-5-nitrobenzamide.

#### Step 2: Reduction of 2-Fluoro-5-nitrobenzamide

- Materials: 2-Fluoro-5-nitrobenzamide, ethanol, palladium on carbon (10% Pd/C), and hydrogen gas.
- Procedure:
  - Suspend 2-fluoro-5-nitrobenzamide (1.0 eq) in ethanol in a hydrogenation vessel.
  - Carefully add 10% Pd/C (5-10 mol%).

- Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature.
- Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
- Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure **5-Amino-2-fluorobenzamide**.



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Caption: Synthetic pathway for **5-Amino-2-fluorobenzamide**.

## Biological Activity and Mechanism of Action

The structural motif of **5-Amino-2-fluorobenzamide** is of particular interest in the context of targeted protein degradation. Specifically, the ortho-fluorobenzamide core has been identified as a key binding element for Cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex CRL4CRBN.

## Cereblon (CRBN) Binding

Cereblon is the primary target of the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide. Binding of these small molecules to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of neo-

substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This mechanism is central to the therapeutic efficacy of IMiDs in multiple myeloma.

Research has shown that the ortho-fluorine substitution on the benzamide ring can significantly enhance the binding affinity to CRBN. This is attributed to favorable interactions within the CRBN binding pocket. While specific quantitative binding data for **5-Amino-2-fluorobenzamide** is not readily available in the public domain, studies on closely related analogs demonstrate potent CRBN engagement. For instance, a similar 4-amino-2-fluorobenzamide derivative has been reported to have a high affinity for CRBN.

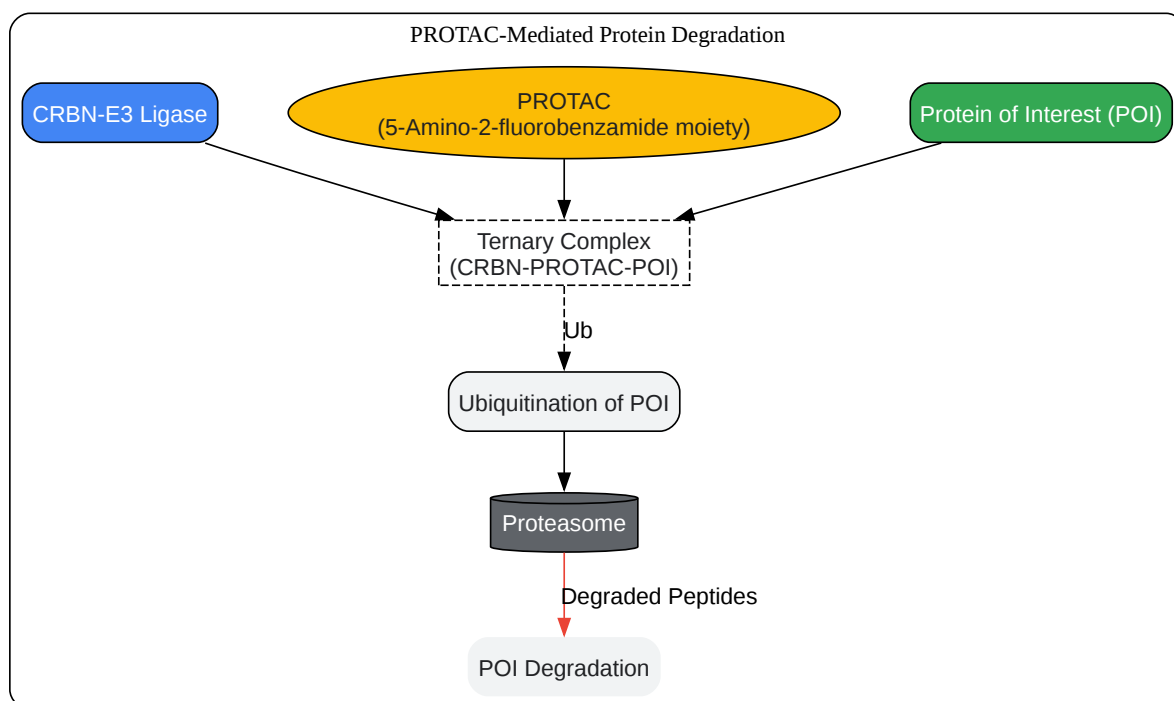
Table 3: CRBN Binding Affinity of a Representative Analog

Compound	Assay	IC <sub>50</sub> (μM)
4-Amino-2-fluorobenzamide derivative	TR-FRET	0.2

Data is for a representative analog and serves as an estimation of the potential binding affinity.

## Application in PROTACs

The ability of **5-Amino-2-fluorobenzamide** to act as a CRBN ligand makes it a valuable component in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase (like CRBN), a ligand for a target protein of interest (POI), and a linker connecting the two. By simultaneously binding to both the E3 ligase and the POI, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and degradation of the POI. The 5-amino group on the benzamide ring provides a convenient attachment point for a linker, facilitating the synthesis of CRBN-based PROTACs.



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Caption: PROTAC mechanism involving a **5-Amino-2-fluorobenzamide**-based CRBN ligand.

## Safety and Handling

**5-Amino-2-fluorobenzamide** should be handled in a well-ventilated area by trained professionals. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**5-Amino-2-fluorobenzamide** is a versatile chemical intermediate with significant potential in drug discovery. Its straightforward synthesis and, most notably, its ability to serve as a high-affinity ligand for Cereblon, position it as a valuable tool for the development of novel therapeutics, particularly in the rapidly advancing field of targeted protein degradation. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage this compound in their pursuit of innovative medicines.

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